2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Description
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H20FN3OS and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.13111161 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on various studies.
The chemical structure of the compound is characterized by a pyrrolo[3,2-d]pyrimidine core with specific substitutions that enhance its biological activity. The presence of a fluorophenyl group and a methylsulfanyl moiety contributes to its pharmacological properties.
Biological Activity Overview
Pyrrolo[3,2-d]pyrimidines have been studied for their potential as antiproliferative , antimicrobial , and antiparasitic agents . The following sections detail findings related to the biological activity of this compound.
Antiproliferative Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .
- Modifications at specific positions (e.g., N5 substitution) have been shown to enhance activity while reducing toxicity .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several pathogenic bacteria:
- In vitro studies utilizing agar diffusion methods revealed that some pyrrolo[3,2-d]pyrimidine derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
- However, the overall antibacterial efficacy was reported as moderate, suggesting further optimization may be needed for clinical applications .
Antiparasitic Activity
Pyrrolo[3,2-d]pyrimidines have also shown promise in treating parasitic infections:
- Compounds in this class have been identified as inhibitors of pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for its survival .
- Some derivatives demonstrated significant antitrypanosomal activity in vitro and in vivo models .
Case Studies
- Anticancer Screening : A library screening identified pyrrolo[3,2-d]pyrimidine derivatives with potent anticancer properties through multicellular spheroid models. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Evaluation : A recent study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, with some compounds showing promising results against resistant strains .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c1-17-11-13-20(14-12-17)30-25(31)24-23(21(15-28-24)18-7-3-2-4-8-18)29-26(30)32-16-19-9-5-6-10-22(19)27/h2-15,28H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHLICNPJARGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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